2-(2,4-Dinitrophenoxy)ethanol
Description
Contextualization of Dinitrophenyl Compounds in Academic Research
Dinitrophenyl (DNP) compounds represent a significant class of molecules in academic and industrial research. The dinitrophenyl group is known for its strong electron-withdrawing properties, which confer unique reactivity and functionality to the molecules it is part of. cymitquimica.com Historically, dinitrophenol derivatives were studied for their energetic properties. solubilityofthings.com In modern research, their applications are diverse.
One of the most common uses of dinitrophenyl compounds is in biochemistry and immunology. For instance, 2,4-Dinitrophenol (B41442) (DNP) is widely used as a hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier protein, making it invaluable for developing and controlling immunoassays. synabs.be Other related compounds, like 2,4-dinitrophenylhydrazine (B122626) (DNPH), are fundamental reagents in analytical chemistry for the detection and identification of aldehydes and ketones. chemiis.comresearchgate.netsciencewithshobha.com The reaction forms characteristic colored precipitates, a classic method for qualitative analysis. researchgate.netsciencewithshobha.com
Furthermore, dinitrophenyl compounds are investigated for their biological activities. They have been explored in the context of neurodegenerative disease research and as potential inhibitors of enzymes such as thioredoxin reductase, which is crucial for cellular redox balance and is a target in cancer research. synabs.be The versatility of the dinitrophenyl moiety makes it a recurring structural motif in materials science, pharmacology, and synthetic chemistry. solubilityofthings.comsolubilityofthings.com
Significance of 2-(2,4-Dinitrophenoxy)ethanol in Chemical and Biological Sciences
This compound, a glycol ether, holds specific significance primarily as a versatile intermediate in chemical synthesis and as a subject of study in materials science. biosynth.com Its chemical structure, which includes a reactive hydroxyl (-OH) group and an electrophilic aromatic ring, allows it to participate in a variety of chemical reactions. cymitquimica.com
In synthetic organic chemistry, it serves as an effective nucleophile and a building block for more complex molecules. biosynth.com Researchers have utilized it in the synthesis of spirocyclic compounds and as a precursor for other specialized chemicals. biosynth.com For example, it is a key starting material in the synthesis of 2-(2′,4′-diaminophenoxy)ethanol (2,4-DAPE), a compound that has been investigated as a component in hair dyes, through the reduction of its nitro groups. researchgate.net
The compound's properties also make it relevant in the field of energetic materials. It has been used in the synthesis of energetic plasticizers, which are components in propellants for applications such as missile actuators. google.com The presence of the dinitrophenyl group suggests potential biological activity, a characteristic feature of this class of compounds, making it a molecule of interest for pharmacological and biochemical screening. cymitquimica.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₆ | biosynth.com |
| Molecular Weight | 228.16 g/mol | biosynth.comchemsrc.com |
| Appearance | Colorless liquid or solid | biosynth.com |
| Boiling Point | 439.7°C at 760 mmHg | chemsrc.com |
| Density | 1.509 g/cm³ | chemsrc.com |
| CAS Number | 2831-60-9 | biosynth.comepa.gov |
Overview of Current Research Landscape and Key Areas of Investigation
The current research landscape for this compound is predominantly focused on its synthesis, purification, and application as a chemical intermediate. A significant body of research is dedicated to optimizing its production. The most common synthetic route involves the condensation reaction of 2,4-dinitrochlorobenzene (DNCB) with ethylene (B1197577) glycol in the presence of a base. researchgate.netresearchgate.net
Investigations have explored various reaction parameters to improve the yield and purity of the final product. These studies analyze the effects of different bases (e.g., sodium hydroxide (B78521), sodium carbonate), reaction temperatures, reaction times, and the molar ratios of the reactants. researchgate.netresearchgate.net For instance, one study identified sodium hydroxide as a highly suitable acid-binding agent, achieving a yield of about 95% under optimized conditions of a 1.25:1 molar ratio of NaOH to DNCB at 65°C for 6 hours. researchgate.net Another key aspect of this research is the separation of the desired monosubstituted product, this compound, from the disubstituted by-product, bis(2,4-dinitrophenoxy)ethane. researchgate.net
Beyond synthesis, its application as a precursor for other functional materials remains a key area of investigation. This includes its use in creating energetic plasticizers for propellants and its role in synthesizing dye components. researchgate.netgoogle.com While the direct biological activities of this compound are not as extensively studied as those of other dinitrophenyl compounds, its role as a precursor to biologically relevant molecules like 2,4-DAPE ensures its continued importance in medicinal and materials chemistry research. researchgate.net
Table 2: Summary of Synthesis Research Findings
| Starting Materials | Catalyst/Base | Key Conditions | Outcome | Source |
|---|---|---|---|---|
| 2,4-dinitrochlorobenzene, Ethylene Glycol | Sodium Hydroxide (NaOH) | n(NaOH):n(DNCB) = 1.25:1, Temp: 65°C, Time: 6.0 h | Yield of ~95% | researchgate.net |
| 2,4-dinitrochlorobenzene, Ethandiol | Sodium Carbonate (Na₂CO₃) | Temp: 85°C, n(DNCB):n(OH⁻) = 1:1.17 | Optimized for condensation | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-dinitrophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6/c11-3-4-16-8-2-1-6(9(12)13)5-7(8)10(14)15/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTMNJWMYPSLOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062656 | |
| Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
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Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2831-60-9 | |
| Record name | 2-(2,4-Dinitrophenoxy)ethanol | |
| Source | CAS Common Chemistry | |
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| Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
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| Record name | 2-(2,4-Dinitrophenoxy)ethanol | |
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| Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
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| Record name | Ethanol, 2-(2,4-dinitrophenoxy)- | |
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| Record name | 2-(2,4-dinitrophenoxy)ethanol | |
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Synthetic Methodologies and Chemical Transformations of 2 2,4 Dinitrophenoxy Ethanol
Established Synthesis Routes for 2-(2,4-Dinitrophenoxy)ethanol
The predominant and most well-documented method for synthesizing this compound involves the condensation reaction between 2,4-dinitrochlorobenzene and ethylene (B1197577) glycol. This reaction is carried out in the presence of an acid-binding agent to neutralize the hydrochloric acid formed as a byproduct.
Condensation Reactions Utilizing 2,4-Dinitrochlorobenzene and Ethylene Glycol
The core of the synthesis is the nucleophilic aromatic substitution reaction where the hydroxyl group of ethylene glycol attacks the electron-deficient aromatic ring of 2,4-dinitrochlorobenzene, displacing the chlorine atom. researchgate.net The presence of two nitro groups on the benzene (B151609) ring activates it for this type of substitution. The reaction typically results in a mixture of the desired monosubstituted product, this compound (DNE), and a disubstituted byproduct, bis(2,4-dinitrophenoxy)ethane (BDNE). researchgate.net The formation of these products is a key consideration in the optimization of the synthesis.
Role of Acid-Binding Agents in Reaction Optimization
The selection of an appropriate acid-binding agent is critical for the successful synthesis of this compound. These agents neutralize the hydrochloric acid generated during the condensation, preventing side reactions and driving the reaction towards the desired product. Several bases have been investigated for this purpose.
Sodium Hydroxide (B78521) (NaOH): Research has shown that sodium hydroxide is a highly suitable acid-binding agent for this reaction. researchgate.net Its use has been a central part of optimizing the synthesis process.
Sodium Carbonate (Na2CO3): Sodium carbonate has also been effectively used as a catalyst and acid scavenger in the condensation reaction. researchgate.net
Mono-potassium Ethylene Glycolate (B3277807): In one specific method, a solution of mono-potassium ethylene glycolate in ethylene glycol is used. This reagent is metered in simultaneously with molten 2,4-dinitrochlorobenzene to control the reaction.
The choice and amount of the acid-binding agent directly influence the reaction's efficiency and the final product distribution.
Parametric Optimization of Reaction Conditions
To maximize the yield and purity of this compound, various reaction parameters have been systematically studied and optimized. These include temperature, reaction time, reactant ratios, and solvent selection.
| Parameter | Optimized Condition | Outcome/Note | Source |
| Acid-Binding Agent | Sodium Hydroxide (NaOH) | Determined to be a very suitable agent. | researchgate.net |
| Sodium Carbonate (Na2CO3) | Used as a catalyst. | researchgate.net | |
| Mono-potassium Ethylene Glycolate | Used in a controlled, simultaneous addition with the reactant. | ||
| Reactant Ratio (n(NaOH) : n(DNCB)) | 1.25 : 1.0 | A key ratio for high yield when using NaOH. | researchgate.net |
| Reactant Ratio (n(EG) : n(DNCB)) | 6.0 : 1.0 | Optimal molar ratio of ethylene glycol to 2,4-dinitrochlorobenzene. | researchgate.net |
| Reactant Ratio (n(DNCB) : n(OH-)) | 1 : 1.17 | Optimal ratio when using Na2CO3. | researchgate.net |
| Reaction Temperature | 65 °C | An optimal temperature for achieving high yield (95%) with NaOH. | researchgate.net |
| 65 °C | Maintained for an hour after the addition of reactants with mono-potassium ethylene glycolate. | ||
| 85 °C | Optimal temperature when using Na2CO3 as a catalyst. | researchgate.net | |
| Reaction Time | 6.0 hours | The duration required for the reaction to proceed to high yield with NaOH. | researchgate.net |
| 5 hours | Duration for the simultaneous addition of reactants with mono-potassium ethylene glycolate. | ||
| Solvent | Ethylene Glycol | Acts as both a reactant and a solvent. | researchgate.net |
| Ethanol (B145695) | Used for the separation and purification of the product mixture. | researchgate.net |
DNCB: 2,4-dinitrochlorobenzene; EG: Ethylene Glycol
One optimized procedure using sodium hydroxide at 65°C for 6 hours, with specific reactant ratios, resulted in a yield of approximately 95% for 2,4-dinitrophenoxyethanol. researchgate.net Another detailed method involving the gradual addition of 2,4-dinitrochlorobenzene and mono-potassium ethylene glycolate at 65°C yielded the product with 92% purity.
Alternative Synthetic Approaches and Methodological Modifications
In addition to the established one-pot synthesis, alternative methods have been developed to improve control over the reaction and the final product composition.
Development of Two-Step Synthesis Protocols
A two-step synthesis method has been proposed to better control the formation of monosubstituted versus disubstituted products. google.comgoogle.com This approach provides a more structured reaction pathway, which can be crucial for applications where a specific product distribution is required. google.com
The general two-step process is as follows:
Melting and Mixing: 2,4-dinitrochlorobenzene is first heated and melted, then uniformly mixed with ethylene glycol to form a near-homogeneous phase. google.comgoogle.com
Reaction Initiation: A strong base solution is then added dropwise to the system to initiate the condensation reaction. Following this, deionized water is added to further disperse the system and complete the synthesis. google.comgoogle.com
Derivatization and Analog Synthesis from this compound
While the primary focus is on the synthesis of this compound itself, the potential for its further transformation is an area of chemical interest. The hydroxyl group of the molecule provides a reactive site for derivatization. One notable derivative is the nitrate (B79036) ester, 2-(2,4-dinitrophenoxy)ethyl nitrate. smolecule.com The synthesis of this derivative would typically involve an esterification reaction of the parent alcohol with nitric acid. smolecule.com Such derivatizations expand the utility of this compound as a precursor for other functionalized molecules.
Pathways to Aminophenoxy Derivatives (e.g., for Specialized Chemical Applications)
A primary transformation of this compound involves the reduction of its two nitro groups to form amino groups. This conversion yields 2-(2,4-diaminophenoxy)ethanol (2,4-DAPE), a compound investigated as a component in hair dye formulations. researchgate.net The synthesis is typically achieved through the catalytic hydrogenation of this compound. researchgate.netgoogle.com This reduction process is a critical step in producing the diamino derivative, which is valued for its specific chemical properties.
The general methodology for this transformation involves reacting the dinitro compound with a reducing agent. A common laboratory and industrial method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst, such as palladium on carbon (Pd/C). Another effective method involves using iron powder in the presence of an acid, like ammonium (B1175870) chloride, in a solvent mixture such as ethanol and water. mdpi.com This latter method is considered safe, cost-effective, and efficient for the selective reduction of nitro groups without requiring high-pressure hydrogen. mdpi.com
The synthesis of 2,4-DAPE dihydrochloride (B599025) has been successfully accomplished by the reduction of the parent dinitrophenoxyethanol, with the resulting product's identity and purity confirmed through various analytical techniques including NMR spectrometry, mass spectrometry, and HPLC. researchgate.net
Table 1: Selected Methods for the Synthesis of Aminophenoxy Derivatives
| Starting Material | Product | Reagents and Conditions | Reference |
|---|---|---|---|
| This compound | 2-(2,4-Diaminophenoxy)ethanol | Catalytic Hydrogenation | researchgate.net |
| 4-Nitrophenol (B140041) derivative | 4-Aminophenoxy derivative | Fe powder, NH₄Cl, Ethanol/Water, Reflux | mdpi.com |
| N-(2-hydroxyethyl)-4-methoxy-3-nitro-aniline | N-(2-hydroxyethyl)-4-methoxy-3-amino-aniline | Catalytic hydrogenation (Pd/C, H₂) | |
| This compound | 2,4-Diaminophenoxy ethanol hydrochloride | Hydrogenating reduction | google.com |
Formation of Hydrazone Derivatives
The formation of hydrazone derivatives is a characteristic reaction of compounds containing a carbonyl group, which react with hydrazines like 2,4-dinitrophenylhydrazine (B122626) (DNPH) via a condensation reaction. wikipedia.orgbyjus.com While this compound does not inherently contain a carbonyl group, its structural relative, 2,4-dinitrophenylhydrazine, is a key reagent for synthesizing hydrazones from aldehydes and ketones. scispace.comijsrst.com
The general synthesis involves the reaction of an aldehyde or ketone with 2,4-dinitrophenylhydrazine in an acidic medium, typically using ethanol as a solvent and a catalytic amount of strong acid like sulfuric acid. scispace.comijsrst.com The mechanism proceeds through the nucleophilic attack of the terminal amino group of DNPH on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the stable 2,4-dinitrophenylhydrazone product. wikipedia.orgscispace.comijsrst.com These derivatives are often colorful, crystalline solids with distinct melting points, historically used for the identification of the original carbonyl compound. byjus.com
For instance, a series of diarylhydrazones can be synthesized by reacting various aromatic aldehydes with 2,4-dinitrophenylhydrazine in ethanol with catalytic sulfuric acid, stirring at room temperature. scispace.com Similarly, more complex hydrazones have been prepared by refluxing chalcones with 2,4-dinitrophenylhydrazine in ethanol with hydrochloric acid. nih.gov
Table 2: General Conditions for Hydrazone Synthesis using 2,4-Dinitrophenylhydrazine (DNPH)
| Carbonyl Compound | Reagent | Solvent | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| Aromatic Aldehydes | 2,4-DNPH | Ethanol | H₂SO₄ | Room Temperature, 1 hr | Diarylhydrazone | scispace.com |
| Aldehydes/Ketones | 2,4-DNPH (Brady's Reagent) | Ethanol/Methanol | Acidic | Ice Bath Cooling | 2,4-Dinitrophenylhydrazone | ijsrst.com |
| Chalcones | 2,4-DNPH | Ethanol | HCl | Reflux, 3 hrs | Allyl-hydrazone | nih.gov |
| 2-(Aryloyloxy) benzaldehydes | 2,4-DNPH | Ethanol | - | Reflux, 4 hrs | Hydrazone derivative | acgpubs.org |
Exploration of Other Functionalization Strategies and Structural Modifications
Beyond reduction and hydrazone formation, the dinitrophenyl moiety is involved in various other functionalizations. One significant reaction is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. A structurally related compound, 2-(acetylamino)ethyl 2,4-dinitrophenyl ether, undergoes this rearrangement in the presence of a base like sodium methoxide (B1231860) in DMSO to yield N-(2-acetoxyethyl)-2,4-dinitroaniline. oup.com
Another functionalization strategy involves using this compound's precursor, 2,4-dinitrochlorobenzene, in condensation reactions. For example, reacting 2,4-dinitrochlorobenzene with ethylene glycol can produce not only this compound but also bis(2,4-dinitrophenoxy)ethane as a byproduct, representing a structural modification where both hydroxyl groups of ethylene glycol are substituted. researchgate.netresearchgate.net The ratio of these products can be controlled by adjusting reaction conditions such as the stoichiometry of the base. researchgate.net
Furthermore, the dinitrophenoxy group can be introduced onto other molecules. For instance, 3-aryloxylmethylindolequinones, including a 2,4-dinitrophenoxy derivative, were prepared by reacting a hydroxymethyl-substituted indolequinone with 2,4-dinitrofluorobenzene. nih.gov This demonstrates the utility of dinitro-activated haloarenes in synthesizing complex ether linkages.
Reaction Mechanisms and Kinetic Studies Involving this compound
The kinetics and mechanisms of reactions involving dinitrophenyl ethers are well-documented, providing insight into the behavior of this compound. The strong electron-withdrawing effect of the two nitro groups is a determining factor in its reactivity, particularly in nucleophilic substitution reactions.
Nucleophilic Substitution Pathways
The 2,4-dinitrophenyl group is a powerful activating group for nucleophilic aromatic substitution (SNAr). The electron density of the aromatic ring is significantly reduced, making it susceptible to attack by nucleophiles. This compound itself can act as an effective nucleophile via its hydroxyl group in certain substitution reactions. biosynth.com
More commonly, the aromatic ring of dinitrophenyl ethers is the site of nucleophilic attack. Studies on related dinitrophenyl ethers reacting with amines, such as piperidine (B6355638) or n-butylamine, in various solvents show that these reactions proceed via the SNAr mechanism. acs.orgacs.org The reaction typically involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is a key factor in the reaction pathway. For some systems, a spiro anionic σ complex has been identified as an intermediate, particularly in intramolecular reactions like the Smiles rearrangement. oup.comoup.com
Elucidation of Condensation Reaction Mechanisms
The quintessential condensation reaction involving the dinitrophenyl moiety is the formation of 2,4-dinitrophenylhydrazones from aldehydes or ketones. wikipedia.org This reaction is an addition-elimination process. wikipedia.org
The mechanism is initiated by the nucleophilic addition of the amino group of 2,4-dinitrophenylhydrazine to the electrophilic carbonyl carbon of the aldehyde or ketone. This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. scispace.com The addition results in the formation of a tetrahedral intermediate called a carbinolamine or hemiaminal. scispace.com This intermediate is unstable and subsequently undergoes dehydration (elimination of a water molecule) to form a C=N double bond, yielding the final, stable hydrazone product. byjus.comijsrst.com
Kinetic Investigations of Related Dinitrophenyl Reactions in Various Media
Kinetic studies of reactions involving dinitrophenyl compounds have been conducted in a range of solvent systems to probe mechanistic details. For the reaction of dinitrophenyl ethers with amines in a 10% dioxane-90% water mixture, the kinetics and the role of base catalysis were found to be dependent on both the entering amine and the leaving group. acs.org
In the pyridinolysis of 2,4-dinitrophenyl derivatives in water, the Brønsted-type plots (a graph of the logarithm of the rate constant versus the pKa of the nucleophile) were found to be biphasic. This curvature suggests a change in the rate-determining step of a stepwise mechanism, which involves the formation of a zwitterionic tetrahedral intermediate (T±). acs.org
Kinetic studies of the Smiles rearrangement of related dinitrophenyl ethers in a DMSO-2-propanol mixture also confirmed the existence of a spiro anionic σ complex as an intermediate, with the rates of its formation and subsequent rearrangement being measured. oup.com Furthermore, kinetic analysis of acyl transfer reactions from 2,4-dinitrophenyl furoates in aqueous DMSO indicated an addition-elimination mechanism where the initial nucleophilic attack is the rate-determining step. mdpi.com These studies highlight how solvent and reagent properties influence the reaction rates and mechanisms of dinitrophenyl compounds.
Table 3: Summary of Kinetic Studies on Related Dinitrophenyl Compounds
| Reaction Type | Substrate | Nucleophile/Reagent | Solvent | Key Kinetic Finding | Reference |
|---|---|---|---|---|---|
| Pyridinolysis | 2,4-Dinitrophenyl O-Ethyl Dithiocarbonate | Pyridines | Water | Biphasic Brønsted plots, indicating a stepwise mechanism via a T± intermediate. | acs.org |
| Nucleophilic Substitution | Ethers of 2,4-Dinitrophenol (B41442) | Amines | 10% Dioxane-90% Water | Base catalysis depends on the entering amine and the leaving group. | acs.org |
| Smiles Rearrangement | 2-(Acetylamino)ethyl 2,6-Dinitrophenyl Ether | Sodium Isopropoxide | DMSO-2-propanol | Rapid formation of the same spiro anionic σ complex from different starting materials. | oup.com |
| Acyl Transfer | 2,4-Dinitrophenyl Furoates | Phenoxides | 20 mol% DMSO (aq) | Second-order kinetics; addition-elimination mechanism with rate-determining nucleophilic attack. | mdpi.com |
| Thermal Decomposition | 2,4-Dinitrophenylhydrazine | Heat (Non-isothermal) | Solid-state | Three-step consecutive autocatalytic reaction mechanism. | lew.ro |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,4 Dinitrophenoxy Ethanol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for mapping the precise atomic arrangement within the 2-(2,4-dinitrophenoxy)ethanol molecule. Through one- and two-dimensional NMR experiments, it is possible to assign the chemical identity and connectivity of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments
The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of its constituent protons. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the dinitrophenyl ring and the aliphatic protons of the hydroxyethoxy side chain.
The aromatic region typically displays three signals for the three protons on the heavily substituted benzene (B151609) ring. Due to the strong electron-withdrawing effects of the two nitro groups, these protons are deshielded and resonate at low field (downfield).
The proton at the C-3 position, situated between the two nitro groups, is expected to be the most deshielded, appearing as a doublet.
The proton at the C-5 position, adjacent to one nitro group, would appear as a doublet of doublets.
The proton at the C-6 position, ortho to the ether linkage, would appear as a doublet.
The aliphatic portion of the spectrum shows signals for the two methylene (B1212753) groups (-O-CH₂-CH₂-OH) and the hydroxyl proton (-OH).
The methylene protons adjacent to the ether oxygen (-O-CH₂) and the hydroxyl group (-CH₂OH) typically appear as two distinct triplets, assuming coupling to each other.
A significant finding in the study of 1-(β-hydroxyethoxy)-2,4-dinitrobenzene is that intermolecular hydrogen bonding between the hydroxyl proton and a nitro group can slow down the rate of proton exchange. researchgate.net This phenomenon allows for the observation of spin-spin coupling (a triplet) between the hydroxyl proton and the adjacent methylene protons. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 (Aromatic) | ~8.8 - 9.0 | d |
| H-5 (Aromatic) | ~8.3 - 8.5 | dd |
| H-6 (Aromatic) | ~7.2 - 7.4 | d |
| -O-CH₂ - | ~4.2 - 4.4 | t |
| -CH₂ -OH | ~3.9 - 4.1 | t |
| -OH | Variable, may appear as a triplet | t |
Note: Predicted values are based on typical ranges for similar structural motifs. Actual values may vary based on solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Defining Carbon Frameworks
¹³C NMR spectroscopy complements ¹H NMR by defining the carbon skeleton of the molecule. For this compound, a total of eight distinct signals are expected, corresponding to the six unique carbons in the aromatic ring and the two carbons in the ethanol (B145695) side chain.
The chemical shifts of the aromatic carbons are heavily influenced by the substituents.
Carbons bearing the nitro groups (C-2 and C-4) and the ether linkage (C-1) are significantly deshielded.
The remaining aromatic carbons (C-3, C-5, C-6) resonate at chemical shifts typical for substituted benzene rings.
The two aliphatic carbons of the hydroxyethoxy group appear in the more shielded, upfield region of the spectrum. The carbon atom directly bonded to the ether oxygen (-O-CH₂) is typically found at a lower field than the carbon bearing the hydroxyl group (-CH₂OH).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Ar, C-O) | ~155 - 158 |
| C-2 (Ar, C-NO₂) | ~140 - 142 |
| C-3 (Ar, CH) | ~128 - 130 |
| C-4 (Ar, C-NO₂) | ~148 - 150 |
| C-5 (Ar, CH) | ~122 - 124 |
| C-6 (Ar, CH) | ~115 - 117 |
| -O-C H₂- | ~68 - 72 |
| -C H₂-OH | ~59 - 62 |
Note: Predicted values are based on standard chemical shift increments and data from analogous structures.
Utilization of Two-Dimensional NMR Techniques (e.g., HOMOCOR, HSQC) for Connectivity Assignment
Two-dimensional NMR techniques are indispensable for unambiguously assigning the complex NMR data to the molecular structure.
¹H-¹H Correlation Spectroscopy (COSY) , also known as Homonuclear Correlation Spectroscopy (HOMOCOR), is used to identify protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.comscribd.com For this compound, a COSY experiment would show:
A cross-peak connecting the signals of the -O-CH₂- protons and the -CH₂-OH protons, confirming their adjacent relationship in the ethanol chain. emerypharma.com
Correlations between the aromatic protons H-5 and H-6, and between H-5 and H-3, confirming their positions on the benzene ring.
¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This powerful experiment provides direct C-H connectivity information. emerypharma.com For this molecule, an HSQC spectrum would definitively link:
The proton signal at ~4.3 ppm to the carbon signal at ~70 ppm (-O-CH₂-).
The proton signal at ~4.0 ppm to the carbon signal at ~60 ppm (-CH₂-OH).
Each aromatic proton signal to its corresponding aromatic carbon signal (H-3 to C-3, H-5 to C-5, and H-6 to C-6), solidifying the assignments made from the 1D spectra.
Vibrational Spectroscopy for Molecular Structure Confirmation
Vibrational spectroscopy, including both infrared and Raman techniques, probes the vibrational modes of the molecule's functional groups, providing a molecular "fingerprint" that confirms its structure. mt.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
The FT-IR spectrum of this compound is distinguished by strong absorption bands that are characteristic of its key functional groups.
-OH Group: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group, with the broadening caused by hydrogen bonding.
-NO₂ Groups: The two nitro groups give rise to two very strong and characteristic absorption bands. The asymmetric stretching vibration appears in the 1500-1570 cm⁻¹ range, while the symmetric stretch is observed between 1300-1370 cm⁻¹. nih.gov
Ether Linkage: The C-O-C stretching of the aromatic ether linkage results in a strong absorption band. Specifically, the asymmetric Ar-O-C stretch is typically found in the 1200-1300 cm⁻¹ region. spectroscopyonline.com
Aromatic Ring: C-H stretching vibrations on the benzene ring appear as weaker bands above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ range.
Aliphatic Chains: C-H stretching vibrations of the methylene (-CH₂-) groups are observed in the 2850-2960 cm⁻¹ region.
Table 3: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Very Strong |
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | Very Strong |
| Aromatic Ether | Ar-O-C Asymmetric Stretch | 1200 - 1300 | Strong |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Variable |
| Aliphatic (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |
Computational Chemistry and Theoretical Investigations of 2 2,4 Dinitrophenoxy Ethanol
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate various descriptors that quantify this behavior.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive. For 2-(2,4-Dinitrophenoxy)ethanol, the presence of the electron-withdrawing nitro groups on the aromatic ring would be expected to lower the energy of the LUMO, likely resulting in a relatively small energy gap and indicating a propensity for accepting electrons. However, specific calculated values for the HOMO-LUMO gap of this compound are not available in the surveyed literature.
Table 1: Illustrative HOMO-LUMO Energy Data for Related Nitroaromatic Compounds This table is for illustrative purposes only, as specific data for this compound is not available.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Nitrobenzene | -7.43 | -1.89 | 5.54 |
| 2,4-Dinitrotoluene | -8.12 | -3.21 | 4.91 |
The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge within the molecule. For this compound, the polar nitro (-NO₂) and hydroxyl (-OH) groups, along with the ether linkage, would result in a significant dipole moment. A high dipole moment can influence a molecule's solubility and its interaction with other polar molecules.
The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the HOMO and LUMO energies. A higher electrophilicity index indicates a greater capacity to act as an electrophile. Given the two electron-withdrawing nitro groups, this compound is expected to be a strong electrophile. Computational studies on similar compounds, such as 2,4-dinitrophenyl hydrazones, have shown high electrophilicity index values. researchgate.net However, the precise calculated dipole moment and electrophilicity index for this compound have not been reported.
Table 2: Conceptual Reactivity Descriptors This table outlines the descriptors that would be calculated in a computational study.
| Descriptor | Symbol | Significance | Status for this compound |
|---|---|---|---|
| Dipole Moment | µ | Measures molecular polarity | Data not available |
| Electrophilicity Index | ω | Quantifies electron-accepting ability | Data not available |
| Chemical Hardness | η | Measures resistance to change in electron distribution | Data not available |
Global reactivity scales, such as Mayr's electrophilicity and nucleophilicity scales, provide a quantitative framework for predicting reaction rates between electrophiles and nucleophiles. These scales are empirically derived and can be correlated with computationally determined parameters.
By calculating the electrophilicity parameter (E) for this compound, its reactivity towards a wide range of nucleophiles with known nucleophilicity parameters (N) could be predicted. The dinitrophenyl group is a strong electron-withdrawing group, which would place this molecule high on an electrophilicity scale, making it reactive toward nucleophilic aromatic substitution. While the compound is described as an effective nucleophile in some contexts, likely owing to the hydroxyl group, its primary character in many reactions would be electrophilic at the aromatic ring. researchgate.net A detailed computational study would be required to assign a specific value to this compound on these reactivity scales.
Prediction and Validation of Spectroscopic Properties through Theoretical Methods
Computational chemistry is also instrumental in predicting and interpreting spectroscopic data. Theoretical calculations can provide vibrational frequencies (IR and Raman), electronic transitions (UV-Vis), and chemical shifts (NMR) that can be compared with experimental spectra to confirm molecular structure and understand spectral features.
DFT calculations could predict the infrared spectrum of this compound, identifying the characteristic vibrational frequencies for the C-NO₂, Ar-O-C, and O-H bonds. Similarly, Time-Dependent DFT (TD-DFT) could be used to calculate the electronic transitions responsible for its UV-Vis absorption spectrum. While experimental spectra for this compound are available in databases, published studies comparing these experimental results with theoretically calculated values to validate the computational models are absent. nih.gov Such a comparison would be essential for a complete computational characterization of the molecule.
Table 3: Comparison of Experimental vs. Theoretical Spectroscopic Data A template for data that would be generated from a comparative computational and experimental study.
| Spectroscopic Technique | Experimental Data Source | Key Experimental Peaks | Theoretical (Calculated) Peaks |
|---|---|---|---|
| FT-IR | PubChem SpectraBase | Data available | Data not available |
| UV-Vis | PubChem SpectraBase | Data available | Data not available |
| ¹H NMR | PubChem SpectraBase | Data available | Data not available |
Biological Activity and Mechanistic Insights of 2 2,4 Dinitrophenoxy Ethanol and Its Derivatives
Antimicrobial Properties and Efficacy Studies
There is no specific data available on the antimicrobial properties of 2-(2,4-Dinitrophenoxy)ethanol.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Specific studies detailing the efficacy of this compound against Gram-positive and Gram-negative bacterial strains are not present in the reviewed literature.
Antifungal Activity Against Various Fungal Species
Information regarding the antifungal activity of this compound against any fungal species could not be located.
Potential for Enzyme Inhibition by Related Compounds
While other dinitrophenyl compounds have been investigated for enzyme inhibition, there is no available research specifically detailing the enzyme inhibitory potential of this compound or its close derivatives.
Interactions with Biological Targets and Biomolecules
Specific interactions of this compound with biological targets and biomolecules have not been characterized in the available scientific literature.
Modulation of Inflammatory Responses by Dinitrophenyl Derivatives
Although some dinitrophenyl derivatives are known to modulate inflammatory responses, no studies were found that specifically investigate this property for this compound.
Interactions with Reactive Oxygen Species
The interaction of this compound with reactive oxygen species is a subject that has not been explored in the currently available research.
Formation of Stable Complexes with Biological Substrates
The biological activity of dinitrophenyl compounds is often predicated on their ability to interact with and form complexes with biological macromolecules. Studies on dinitrophenol (DNP) and its derivatives have shown that these molecules can bind to proteins, which may influence their function and localization. For instance, the dinitrophenyl group has been shown to bind to lysine (B10760008) residues of bovine serum albumin. nih.gov This interaction can be so significant that it sterically hinders the binding of larger molecules, such as antibodies, to the dinitrophenyl group. nih.gov
Furthermore, the uncoupling action of DNP in mitochondria is suggested to involve direct interaction with mitochondrial proteins. nih.govmdpi.com Evidence points towards the involvement of adenine (B156593) nucleotide translocase (ANT) and other mitochondrial membrane proteins in the protonophoric activity of DNP. nih.govmdpi.com An azido-substituted analog of DNP, 2-azido-4-nitrophenol, has been demonstrated to bind effectively to mitochondrial proteins, reinforcing the concept of direct protein interaction. nih.govmdpi.com It is plausible that this compound and its derivatives could form similar stable, non-covalent complexes with proteins, influencing their biological effects. The nature of the side chain, in this case, the hydroxyethoxy group, would likely modulate the binding affinity and specificity compared to DNP.
Cellular and Molecular Mechanisms of Action
The cellular and molecular mechanisms of this compound are presumed to be largely analogous to those of 2,4-dinitrophenol (B41442), a classic mitochondrial uncoupler. These mechanisms are multifaceted, involving disruption of mitochondrial function, metabolic alterations, and the generation of reactive intermediates.
The most well-documented biological effect of DNP is the uncoupling of oxidative phosphorylation. mdpi.com DNP acts as a protonophore, a lipid-soluble weak acid that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex. This dissipates the proton motive force that is essential for ATP synthesis, leading to a decrease in cellular ATP levels and an increase in oxygen consumption as the electron transport chain attempts to compensate for the lost proton gradient. nih.govnih.gov This uncoupling of respiration from ATP synthesis results in the release of energy as heat.
Given the structural similarity, this compound is expected to exhibit similar mitochondrial uncoupling properties. The presence of the dinitrophenyl moiety is the key determinant for this activity. However, the replacement of the phenolic hydroxyl group with an ether linkage in this compound may alter its potency as an uncoupler. The pKa of the molecule is a critical factor for protonophoric activity, and the absence of the acidic phenolic proton in the ether derivative would likely necessitate a different mechanism of proton transport or result in reduced efficiency compared to DNP. Studies comparing DNP to its methyl ether derivative (2,4-dinitroanisole) have shown that blocking the hydroxyl group can reduce biological activity, including toxicity and the ability to quench tryptophan fluorescence. nih.gov
Mild mitochondrial uncoupling induced by DNP has been investigated for potential therapeutic effects, such as reducing reactive oxygen species (ROS) production and offering neuroprotection. nih.govnih.govepa.govmdpi.comnih.gov It is hypothesized that a slight decrease in the mitochondrial membrane potential can limit the generation of superoxide (B77818) radicals by the electron transport chain. nih.gov
| Compound | Primary Mechanism | Effect on Oxygen Consumption | Effect on ATP Synthesis | Reference |
|---|---|---|---|---|
| 2,4-Dinitrophenol (DNP) | Mitochondrial Uncoupling (Protonophore) | Increases | Decreases | mdpi.com |
| This compound (inferred) | Likely Mitochondrial Uncoupling | Expected to Increase | Expected to Decrease | - |
The metabolism of dinitrophenols in biological systems can involve the reduction of the nitro groups, a process that can lead to the formation of reactive intermediates. In both humans and animals, DNP is metabolized by the sequential reduction of its nitro groups by nitroreductases to form 2-amino-4-nitrophenol (B125904), 4-amino-2-nitrophenol, and subsequently 2,4-diaminophenol. nih.gov These enzymatic reactions, often carried out by gut microflora and hepatic enzymes, utilize cofactors such as NAD(P)H. nih.govnih.govresearchgate.net
By uncoupling oxidative phosphorylation, this compound and its derivatives are expected to have a profound impact on cellular energy metabolism. The decrease in mitochondrial ATP production triggers a compensatory increase in other energy-generating pathways, most notably glycolysis. nih.govresearchgate.net This is due to the release of the inhibitory effect of ATP on key glycolytic enzymes such as phosphofructokinase. Consequently, cells exposed to uncouplers like DNP exhibit increased glucose uptake and lactate (B86563) production.
| Biochemical Pathway | Effect of DNP-induced Uncoupling | Key Observations | Reference |
|---|---|---|---|
| Glycolysis | Stimulated | Increased glucose uptake and lactate production. | nih.gov |
| Krebs (TCA) Cycle | Stimulated | Increased metabolism of pyruvate. | nih.govnih.gov |
| Oxidative Phosphorylation | Uncoupled | ATP synthesis is inhibited while oxygen consumption increases. | mdpi.com |
Dinitrophenol and its derivatives are known to be efficient quenchers of fluorescence, a property that can be used to study their interactions with biological molecules. nih.gov The fluorescence of endogenous fluorophores, such as the amino acid tryptophan in proteins, can be quenched upon binding of these compounds. This quenching can occur through either static or dynamic mechanisms.
A study comparing the tryptophan fluorescence quenching abilities of DNP and its ether analog, 2,4-dinitroanisole (B92663) (2,4-DNA), provides valuable insight into the likely behavior of this compound. nih.govresearchgate.net The results indicated that DNP is a more potent quencher of tryptophan fluorescence than 2,4-DNA. nih.gov This suggests that the free phenolic hydroxyl group plays a role in the quenching mechanism, possibly through its involvement in the formation of the quencher-fluorophore complex.
The Stern-Volmer constant (KSV), a measure of quenching efficiency, was found to be significantly higher for DNP compared to 2,4-DNA. nih.gov This implies that blocking the hydroxyl group, as is the case in this compound, may reduce its ability to interact with and quench the fluorescence of proteins. Nevertheless, dinitrophenyl ethers are still effective quenchers, indicating that the dinitrophenyl moiety itself is the primary driver of this phenomenon. researchgate.net This fluorescence quenching ability is a useful tool for investigating the binding of these compounds to proteins and other biological targets. nih.govcore.ac.uk
| Compound | Stern-Volmer Constant (KSV) for Tryptophan Quenching (M-1) | Relative Quenching Efficiency | Reference |
|---|---|---|---|
| 2,4-Dinitrophenol (DNP) | 110116 ± 19365 | High | nih.gov |
| 2,4-Dinitroanisole (2,4-DNA) | Lower than DNP | Moderate | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Potency
The lipophilicity of the molecule is a key factor, as it must be able to partition into and diffuse across the inner mitochondrial membrane. The pKa of the protonatable group is also critical for protonophoric activity. For classical uncouplers like DNP, a pKa in the physiological range allows for protonation in the more acidic intermembrane space and deprotonation in the more alkaline mitochondrial matrix.
The nature and position of substituents on the phenyl ring also play a significant role. The two nitro groups in DNP are essential for its activity, as they are strongly electron-withdrawing, which increases the acidity of the phenolic proton and delocalizes the negative charge of the phenolate (B1203915) anion, facilitating its movement across the lipid bilayer.
Advanced Applications in Materials Science and Specialized Fields
Role as an Energetic Plasticizer in Propellant Formulations
2-(2,4-Dinitrophenoxy)ethanol is recognized for its properties as an energetic plasticizer, a critical component in the formulation of propellants and explosives. dtic.mil These plasticizers are high-boiling organic liquids designed to enhance the mechanical properties of binder systems, lower the glass transition temperature, and improve processing viscosity. dtic.mil DNE serves as a key plasticizer in gas generators, which are used in applications ranging from missile servo mechanisms to automotive safety airbags. google.comgoogle.com Its excellent plasticizing performance has led to its use as the main plasticizer in the gas generators for Russian surface-to-air ballistic missile rudders. google.comgoogle.com
Influence on Combustion Properties and Processing Performance of Propellants
The concentration of this compound within a propellant formulation directly influences the material's combustion and processing characteristics. Research indicates that the performance of the propellant is optimized when the content of the unitary this compound condense is controlled. google.com Specifically, propellant formulation studies have shown that when the concentration of this unitary condense is approximately 60%, the resulting propellant exhibits good combustion properties and favorable processing performance. google.com This level of control over the composition is crucial for achieving the desired energetic output and physical characteristics of the final product. google.com
| DNE Content (Unitary Condense) | Propellant Performance Outcome | Reference |
|---|---|---|
| ~60% | Good combustion property and processing performance | google.com |
| Controllable from 10% to 95% | Allows for tailored synthesis to meet specific performance requirements | google.com |
Utility as a Precursor in Complex Organic Synthesis
Beyond its role in energetic materials, this compound is a valuable precursor in multi-step organic synthesis. Its chemical structure allows it to serve as a building block for more complex molecules, including pharmaceutical intermediates and novel heterocyclic systems. biosynth.comresearchgate.net
Development of Pharmaceutical Intermediates
A significant application of this compound is as a starting material for the synthesis of pharmaceutical and cosmetic intermediates. mallakchemicals.com A notable example is its use in the production of 2-(2′,4′-diaminophenoxy)ethanol (2,4-DAPE). researchgate.netnih.gov This transformation is achieved through the chemical reduction of the dinitro groups on the precursor molecule. nih.gov The resulting compound, 2,4-DAPE, is an aromatic diamine that functions as an important intermediate in various chemical manufacturing processes, including those for cosmetic products. nmpharmtech.com
Synthesis of Novel Heterocyclic Scaffolds
The reactivity of this compound makes it a useful reagent for constructing complex molecular architectures. It has been identified as an effective nucleophile, a key characteristic for its use in nucleophilic substitution reactions. biosynth.com This reactivity is harnessed in the synthesis of spirocyclic compounds, which are intricate three-dimensional structures containing rings connected at a single atom. biosynth.com The ability to act as an activated nucleophile allows it to be a building block in the creation of these and other complex frameworks, such as isomeric ketones. biosynth.com
Exploration in Dye Chemistry and Colorant Development (as a Dinitrophenyl Derivative)
The dinitrophenyl moiety of this compound is a well-known chromophore, which has led to the compound's exploration in the field of dye chemistry. Dinitrophenyl derivatives are often colored compounds, with 2,4-dinitrophenylhydrazine (B122626), for instance, being a red to orange solid that forms yellow, orange, or red precipitates. wikipedia.org
This property is leveraged when this compound is used as a precursor for dye ingredients. As mentioned, it is used to synthesize 2-(2,4-Diaminophenoxy)ethanol, which is a key component in oxidative hair dye formulations. nih.govnmpharmtech.com In these products, it acts as a color-developing agent, coupling with other precursors in the presence of an oxidizing agent like hydrogen peroxide to generate long-lasting brown and black shades. nmpharmtech.comeuropa.eu Its role allows for fine adjustments to the color's shade and enhances its depth, making it a valuable intermediate for large-scale colorant manufacturing. nmpharmtech.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-(2′,4′-diaminophenoxy)ethanol |
| 2,4-dinitrophenylhydrazine |
Conclusion and Future Research Directions
Summary of Current Academic Understanding and Key Findings
Academic research on 2-(2,4-Dinitrophenoxy)ethanol (DNE) has predominantly centered on its chemical synthesis and its application as an energetic plasticizer. The primary and most well-documented method for its synthesis is the condensation reaction between 2,4-dinitrochlorobenzene (DNCB) and ethylene (B1197577) glycol (EG) in the presence of a basic catalyst. researchgate.netresearchgate.net Studies have systematically investigated the optimization of this process, exploring variables such as the type of acid-binding agent, reaction temperature, and reactant molar ratios to achieve high yields and purity. researchgate.netresearchgate.net Experimental results indicate that yields can exceed 95% with a product purity of over 99% under optimized conditions. researchgate.net
The principal application identified in the literature is its use as a plasticizer in solid propellants, particularly for missile actuators and gas generators used in devices like automobile airbags. google.comgoogle.com Its efficacy in this role is attributed to its excellent plasticizing properties, which are crucial for the mechanical and performance characteristics of propellant formulations. google.com The synthesis process can also yield the byproduct bis(2,4-dinitrophenoxy)ethane (BDNE), and methods for the separation and purification of DNE have been established. researchgate.net Beyond its role in energetic materials, the compound is recognized as an effective nucleophile for use in further chemical synthesis. biosynth.com
Interactive Table: Optimized Synthesis Conditions for this compound
| Parameter | Condition 1 | Condition 2 |
| Starting Materials | 2,4-dinitrochlorobenzene (DNCB), Ethylene Glycol (EG) | 2,4-dinitrochlorobenzene (DNCB), Ethylene Glycol (EG) |
| Acid-Binding Agent | Sodium Hydroxide (B78521) (NaOH) | Sodium Carbonate (Na2CO3) |
| Molar Ratio (NaOH:DNCB) | 1.25 : 1.0 | - |
| Molar Ratio (OH-:DNCB) | - | 1.17 : 1.0 |
| Molar Ratio (EG:DNCB) | 6.0 : 1.0 | - |
| Reaction Temperature | 65 °C | 85 °C |
| Reaction Time | 6.0 hours | Not Specified |
| Reported Yield | ~95% | Not Specified |
| Reference | researchgate.net | researchgate.net |
Identification of Critical Research Gaps and Emerging Challenges
Despite the well-defined synthesis, the academic literature reveals significant gaps in the broader scientific understanding of this compound. The current body of knowledge is narrowly focused, leaving many fundamental aspects of its chemistry and material science unexplored.
Key research gaps include:
Comprehensive Physicochemical Characterization: Beyond basic identification, there is a lack of publicly available data on its detailed thermal properties, such as decomposition kinetics and pathways. A deeper understanding of its crystallographic structure and spectroscopic properties is also needed.
Mechanism of Action: While its function as a plasticizer is known, the specific molecular interactions between DNE and the polymer binders within propellant matrices are not well-elucidated. Understanding this mechanism is critical for designing more stable and efficient energetic materials.
Toxicological and Environmental Profile: There is a significant void in research concerning the compound's toxicological profile and its environmental fate. As with all energetic materials, understanding its lifecycle, potential for bioaccumulation, and decomposition products is crucial for safe handling, storage, and disposal. biosynth.com
Comparative Performance Analysis: Rigorous comparative studies benchmarking DNE against other contemporary energetic plasticizers are not extensively documented in academic literature. Such analyses are essential for validating its performance advantages and identifying specific applications where it offers the most benefit.
Exploration of Broader Applications: Research has been confined to its role as a plasticizer. The molecule's structure, featuring a reactive hydroxyl group and an electron-deficient aromatic ring, suggests potential utility as a versatile intermediate in organic synthesis for creating dyes, pharmaceuticals, or other novel functional materials. This potential remains largely unexplored.
Proposed Future Research Avenues and Interdisciplinary Collaborations
Addressing the identified research gaps requires a multi-faceted and collaborative approach. Future research should extend beyond synthetic chemistry to encompass materials science, environmental science, and computational modeling.
Proposed research avenues include:
Advanced Materials Science: Interdisciplinary collaboration between organic chemists and materials scientists could focus on elucidating the plasticization mechanism at a molecular level. Advanced analytical techniques could be employed to study the interactions between DNE and propellant binders. This research could lead to the development of novel polymer formulations with enhanced thermal stability and mechanical properties.
Computational Chemistry and Modeling: Theoretical studies can play a pivotal role in predicting the properties and behavior of DNE. Computational modeling can be used to simulate its thermal decomposition, predict its reactivity, and model its interactions within a propellant matrix. These theoretical insights would provide a valuable framework for guiding and interpreting experimental work, accelerating the design of new materials.
Environmental and Toxicological Assessment: A critical future direction involves collaboration with toxicologists and environmental scientists to conduct a thorough assessment of DNE's lifecycle. This would involve studying its biodegradability, potential toxicity to various organisms, and the environmental impact of its synthesis and degradation byproducts. Such data are essential for ensuring regulatory compliance and responsible application.
Synthetic Chemistry and Functional Materials: Further research should explore the utility of DNE as a precursor for other functional molecules. Its reactive sites could be used to synthesize novel compounds, including chromophores for dyes, energetic polymers, or intermediates for pharmacologically active substances. For instance, its known reduction to 2-(2′,4′-diaminophenoxy)ethanol (2,4-DAPE) highlights its potential as a building block for more complex amine-containing structures. researchgate.net
By pursuing these interdisciplinary research avenues, the scientific community can build a comprehensive understanding of this compound, moving beyond its current, narrowly defined application and unlocking its full potential in both energetic and non-energetic fields.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(2,4-dinitrophenoxy)ethanol, and what critical parameters influence reaction efficiency?
- Methodological Answer : The primary synthetic route involves reacting 2,4-dinitrophenol with ethylene glycol derivatives under controlled conditions. A scalable method includes the simultaneous introduction of 2,4-dinitrophenyl halide and a diol mono (alkali metal) salt into a reactor, ensuring stoichiometric balance and temperature control (40–60°C) to minimize side reactions . Critical parameters include solvent choice (e.g., polar aprotic solvents like DMF), reaction time (4–8 hours), and purification via recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of nitro (─NO₂) stretches at 1520 cm⁻¹ and 1340 cm⁻¹, and hydroxyl (─OH) absorption near 3400 cm⁻¹ .
- NMR : Use ¹H NMR to identify aromatic protons (δ 8.5–9.0 ppm for dinitrophenyl) and the ethoxy group (δ 3.7–4.2 ppm for ─OCH₂CH₂OH) .
- GC-MS : Analyze fragmentation patterns to verify molecular ion peaks (m/z 228.16 for [M]⁺) and detect impurities .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H319 hazard) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in amber glass containers at 2–8°C, away from reducing agents or heat sources due to nitro group explosivity risks .
Advanced Research Questions
Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., 2,4-dinitrophenyl halide) and adjust reaction kinetics .
- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Workup Optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product before recrystallization .
Q. How does the electronic nature of the 2,4-dinitrophenoxy group influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro groups meta and para to the phenoxy oxygen increase the electrophilicity of the adjacent carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). This is evidenced by faster reaction rates compared to non-nitrated analogs. Computational studies (DFT) can quantify charge distribution at the reaction site to predict regioselectivity .
Q. What methodologies are recommended for assessing the biological activity of this compound derivatives, particularly in cytotoxicity assays?
- Methodological Answer :
- Brine Shrimp Lethality Assay : Prepare dilutions (10–100 µg/mL) in artificial seawater and expose Artemia salina larvae for 24 hours. Calculate LC₅₀ values using probit analysis .
- TrxR Inhibition Assay : Incubate purified TrxR enzyme with the compound (1–50 µM) and monitor NADPH oxidation at 340 nm. IC₅₀ values <10 µM indicate strong inhibition .
- Anti-Microbial Screening : Use agar dilution methods against Aspergillus fumigatus or Salmonella typhimurium to determine MIC (minimum inhibitory concentration) .
Q. How should researchers address discrepancies in reported bioactivity data for this compound across different experimental models?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or model-specific biases.
- Mechanistic Follow-Up : Validate activity via orthogonal assays (e.g., apoptosis markers for cytotoxicity vs. ROS generation assays) to confirm compound specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
